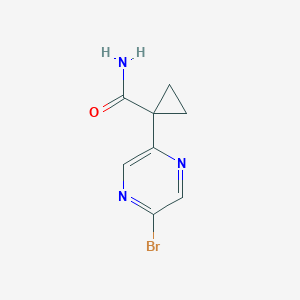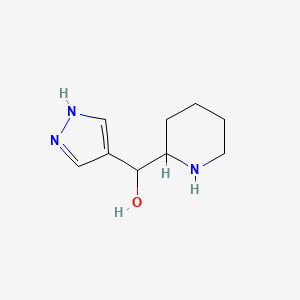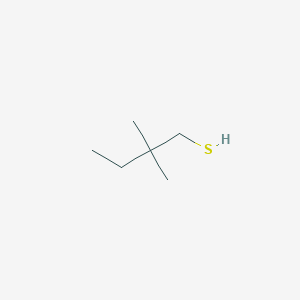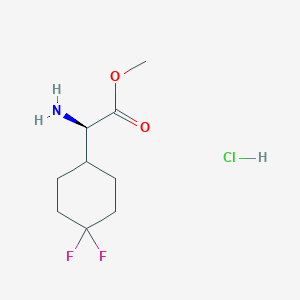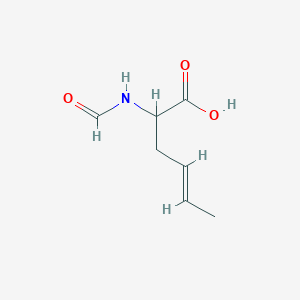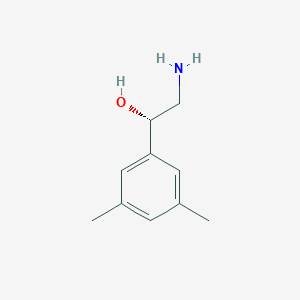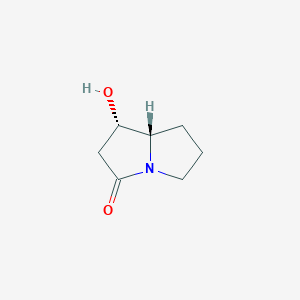![molecular formula C11H13N3 B13086866 5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13086866.png)
5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile is an organic compound with the molecular formula C({11})H({13})N(_{3}) This compound features a pyridine ring substituted with a nitrile group and an amino group bonded to a 3-methylbut-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine-2-carbonitrile and 3-methylbut-2-en-1-amine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or ethanol are commonly used.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Purification Techniques: Methods such as recrystallization, distillation, or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as primary amines or alcohols.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and dyes. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism by which 5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile exerts its effects depends on its interaction with molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Aminopyridine-2-carbonitrile: Lacks the 3-methylbut-2-en-1-yl group, resulting in different reactivity and applications.
3-Methylbut-2-en-1-ylamine: Lacks the pyridine and nitrile groups, limiting its use in complex synthesis.
Pyridine-2-carbonitrile: Lacks the amino and 3-methylbut-2-en-1-yl groups, making it less versatile.
Uniqueness
5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-(3-methylbut-2-enylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-9(2)5-6-13-11-4-3-10(7-12)14-8-11/h3-5,8,13H,6H2,1-2H3 |
InChI Key |
WWYWMACWMMUNFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNC1=CN=C(C=C1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B13086794.png)
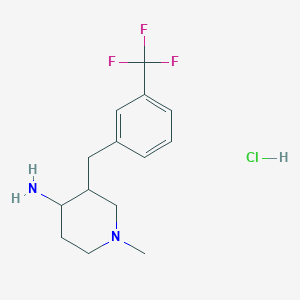
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)
